
1-(1-(Furan-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with high chemo- and regioselectivity. For instance, the synthesis of N-pyrrolyl(furanyl)-substituted piperazines and related structures can be achieved through a catalyst-free, one-pot method with yields up to 96% . Similarly, furan/thiophene and piperazine-containing triazole Mannich bases can be synthesized via the Mannich reaction with good yields, indicating the versatility of piperazine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and elemental analysis . These techniques confirm the presence of the desired functional groups and the overall molecular framework. The presence of trifluoromethyl groups is particularly noteworthy as they can significantly influence the biological activity of the compounds .
Chemical Reactions Analysis
Compounds containing furan and piperazine rings can undergo various chemical reactions. For example, furanyl compounds can be synthesized from 2-acetylfuran and further react with hydroxylamine hydrochloride to form oxazoles, which can then undergo Mannich's reaction to produce the desired products . The versatility of these reactions allows for the creation of a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their structural elements. The presence of heterocyclic rings like furan and pyridine contributes to the compounds' potential biological activities, as seen in the significant in vitro and in vivo fungicidal activity against several test plant fungi . The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these molecules, potentially improving their pharmacokinetic profiles .
Aplicaciones Científicas De Investigación
Antipsychotic Potential
Research has identified novel conformationally restricted butyrophenones, which include the structural elements of the compound , showing potential as antipsychotic agents. These compounds were evaluated for their affinity for dopamine and serotonin receptors, suggesting their utility in the development of new neuroleptic drugs with a focus on minimizing extrapyramidal side effects (Raviña et al., 2000).
Anticancer Activity
A study conducted by Kumar et al. (2013) on piperazine-2,6-dione derivatives, which share a structural resemblance to the mentioned compound, demonstrated significant anticancer activity against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapeutics (Kumar et al., 2013).
Antimicrobial Activities
Derivatives related to the compound have been investigated for their antimicrobial properties, with some showing significant activity against various microorganisms. This suggests their potential application in combating infectious diseases (Başoğlu et al., 2013).
Antimalarial Properties
Research into the antimalarial properties of aryl piperazine and pyrrolidine derivatives, which share structural characteristics with the compound, has highlighted the importance of certain functional groups for activity against Plasmodium falciparum. This suggests a pathway for the development of new antimalarial agents (Mendoza et al., 2011).
Propiedades
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c21-20(22,23)17-1-2-19(24-13-17)27-10-8-26(9-11-27)18-3-6-25(7-4-18)14-16-5-12-28-15-16/h1-2,5,12-13,15,18H,3-4,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZLOARBOPJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)

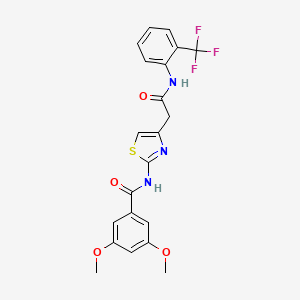
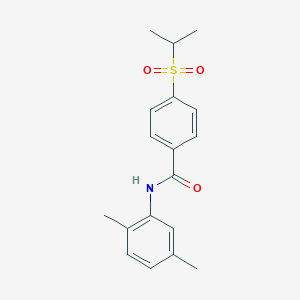

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
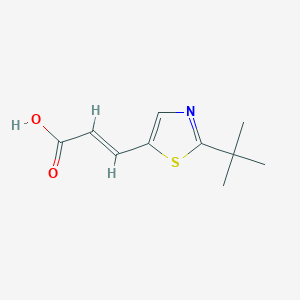
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
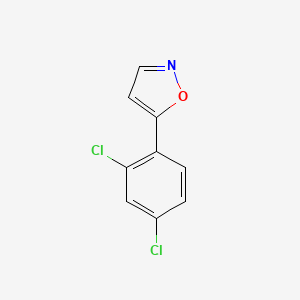
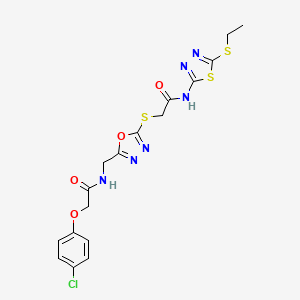
![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)
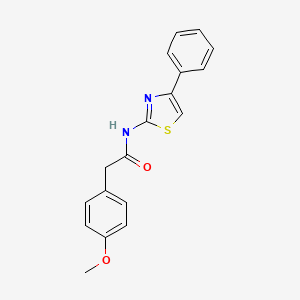
![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)